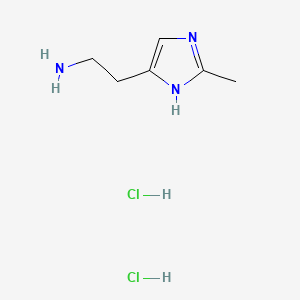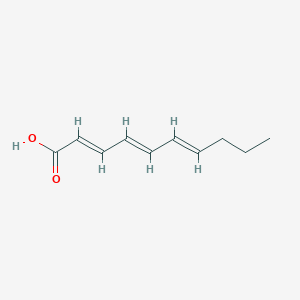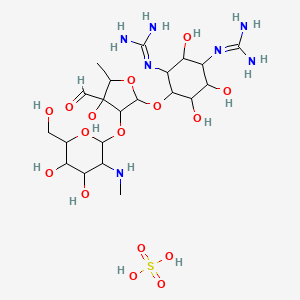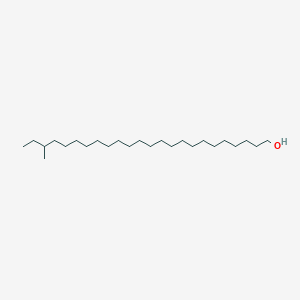
Citflavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citflavanone is an extended flavonoid.
Citflavanone is a natural product found in Citrus, Citrus tamurana, and other organisms with data available.
Applications De Recherche Scientifique
Identification and Characterization
A new flavonoid named citflavanone, along with other prenylated phenol derivatives, was isolated from various Citrus plants, including Citrus natsudaidai, C. medica, and C. sinensis. The structure of citflavanone was determined through the prenylation of naringenin, contributing significantly to the understanding of flavonoid chemistry in Citrus species (Ito et al., 1988).
Pharmacological Properties
Another study on Citrus sinensis var. brasiliensis and C. nobilis var. sunki discovered a new chalcone, citrunobin, along with citflavanone. These compounds, particularly citflavanone, have been studied for their absolute configurations, contributing to the pharmacological knowledge of these citrus-derived compounds (Tian‐Shung, 1989).
Anti-inflammatory and Immunomodulatory Activities
Citflavanone was also studied in the context of anti-inflammatory and immunomodulatory properties. An investigation into the ethanol extract of Chrysanthemum indicum Linné, which contains flavonoids including citflavanone, revealed significant anti-inflammatory, humoral and cellular immunomodulatory, and mononuclear phagocytic activities (Cheng et al., 2005).
Potential in Hepatic Fibrosis Treatment
Research on the roots of Phyllodium pulchellum identified citflavanone as one of the bioactive constituents against hepatic fibrosis. This suggests a potential role for citflavanone in the treatment of liver diseases, particularly in inhibiting the proliferation of activated HSC-T6 cells in vitro (Wang et al., 2014).
Propriétés
Formule moléculaire |
C20H18O5 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H18O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-8,10,16,21,23H,9H2,1-2H3 |
Clé InChI |
JTJIFFUHXHGAOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=C(C=C4)O)O)C |
Synonymes |
citflavanone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B1258584.png)


![3-(4-Chloro-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1258587.png)

![1'-(4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl)spiro[1H-2-benzofuran-3,4'-piperidine]](/img/structure/B1258593.png)



